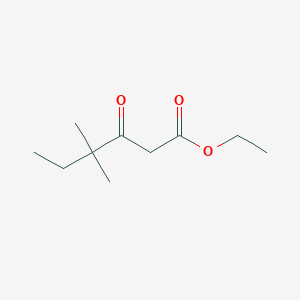

Ethyl 4,4-dimethyl-3-oxohexanoate

説明

BenchChem offers high-quality Ethyl 4,4-dimethyl-3-oxohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,4-dimethyl-3-oxohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 4,4-dimethyl-3-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-5-10(3,4)8(11)7-9(12)13-6-2/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXRANJTVIVOEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Mechanism of Keto-Enol Tautomerization in Ethyl 4,4-dimethyl-3-oxohexanoate: A Technical Guide to Steric and Electronic Interplay

Executive Summary

Ethyl 4,4-dimethyl-3-oxohexanoate is a highly substituted β -keto ester that serves as a critical building block in complex organic synthesis. While β -dicarbonyl compounds are classic models for studying keto-enol tautomerization, the introduction of a bulky tert-pentyl group (1,1-dimethylpropyl) at the C4 position fundamentally alters the thermodynamic landscape of the molecule. This whitepaper provides an in-depth analysis of the mechanistic causality, structural thermodynamics, and analytical quantification of its tautomeric equilibrium.

Structural Thermodynamics: Causality of the Keto Preference

In standard β -keto esters like ethyl acetoacetate, the enol tautomer is stabilized by an intramolecular hydrogen bond, forming a planar six-membered ring. However, the equilibrium constant ( Keq ) is dictated by a delicate balance of electronic and steric factors.

Electronic Effects (Cross-Conjugation): The ester moiety intrinsically destabilizes the enol form relative to β -diketones. The ester oxygen donates its lone pair into the carbonyl π -system, creating a cross-conjugation effect that competes with the resonance stabilization of the enol double bond .

Steric Effects (Allylic Strain): The defining structural feature of ethyl 4,4-dimethyl-3-oxohexanoate is the massive tert-pentyl group adjacent to the ketone carbonyl. For the enol to form its stabilizing intramolecular hydrogen bond, the molecule must adopt a planar Z -enol conformation. In this geometry, the bulky C4 substituent is forced into severe steric clash (A-1,3 allylic strain) with the ester group and the enol hydroxyl oxygen. Because the energetic penalty of this steric repulsion far exceeds the stabilization gained from hydrogen bonding, the enol form is drastically destabilized, pushing the equilibrium >99% toward the keto tautomer .

Logical relationship of thermodynamic factors governing the tautomeric equilibrium.

Mechanistic Pathways of Tautomerization

Tautomerization is a dynamic equilibrium catalyzed by either acids or bases. Understanding these pathways is critical when utilizing this ester in enolate-driven alkylations.

Acid-Catalyzed Mechanism:

-

Activation: The catalytic acid protonates the C3 ketone oxygen, forming a resonance-stabilized oxocarbenium ion. This increases the electrophilicity of the carbonyl and the acidity of the C2 α -protons.

-

Deprotonation (Rate-Determining Step): A weak base (e.g., solvent or water) removes a proton from the C2 active methylene. The C-H bond breaks, forming the C=C enol double bond and neutralizing the oxygen.

Base-Catalyzed Mechanism:

-

Enolization (Rate-Determining Step): A base deprotonates the highly acidic C2 methylene, pushing the electrons onto the oxygen to form a resonance-stabilized enolate anion.

-

Protonation: The enolate oxygen rapidly abstracts a proton from the conjugate acid to yield the neutral enol.

Experimental Workflows for Tautomeric Quantification

To accurately measure trace enol content in sterically hindered β -keto esters, 1 H NMR spectroscopy is the gold standard. The protocol below is designed as a self-validating system to ensure data integrity.

Protocol: 1 H NMR Quantification of Enol Content

Causality of experimental choices: Non-polar solvents ( CDCl3 ) are chosen because they do not compete for hydrogen bonding, thereby maximizing the intrinsic enol content. A 24-hour equilibration ensures the system has reached thermodynamic equilibrium, as un-catalyzed tautomerization is kinetically slow.

-

Sample Preparation: Dissolve 25 mg of high-purity ethyl 4,4-dimethyl-3-oxohexanoate in 0.6 mL of anhydrous CDCl3 containing 0.03% TMS as an internal reference.

-

Equilibration: Seal the NMR tube and incubate at a strictly controlled 298 K for 24 hours.

-

Acquisition Parameters:

-

Frequency: 400 MHz or higher.

-

Scans: Minimum 64 scans to achieve a high signal-to-noise ratio for the trace enol signals.

-

Relaxation Delay (D1): Set to ≥5 seconds. Why? Protons in different chemical environments have different T1 relaxation times. A long D1 ensures complete relaxation of all spins, preventing integration artifacts that would skew the quantification.

-

-

Data Processing & Internal Validation:

-

Integrate the ester −O−CH2−CH3 quartet ( ∼4.1 ppm) and set its value to 2.00. This acts as the internal validation standard; the sum of the keto and enol α -carbon protons must mathematically align with this benchmark.

-

Integrate the keto C2 methylene singlet ( ∼3.4 ppm).

-

Integrate the enol C2 methine singlet ( ∼5.0 ppm) and the enol −OH signal ( ∼12.0 ppm).

-

-

Calculation:

%Enol=(Iketo+IenolIenol)×100

Step-by-step experimental workflow for NMR-based tautomeric quantification.

Quantitative Data Comparison

The profound impact of steric bulk on enolization is best understood through comparative thermodynamic data. As the steric bulk at the ketone alkyl group increases from methyl to tert-pentyl, the enol content drops precipitously .

| Compound | Ketone Alkyl Group | Ester/Ketone | Enol Content (in CDCl3 , 298 K) | Primary Destabilizing Factor |

| Acetylacetone | Methyl | β -Diketone | ∼81.0% | None (Highly stabilized) |

| Ethyl acetoacetate | Methyl | β -Keto Ester | ∼8.0% | Ester Cross-Conjugation |

| Ethyl pivaloylacetate | tert-Butyl | β -Keto Ester | <1.0% | Severe Steric Hindrance |

| Ethyl 4,4-dimethyl-3-oxohexanoate | tert-Pentyl | β -Keto Ester | <0.1% | Extreme Steric Hindrance |

Table 1: Comparative enol content of various β -dicarbonyl compounds, demonstrating the synergistic suppression of enolization by cross-conjugation and steric bulk.

Conclusion

The keto-enol tautomerization of ethyl 4,4-dimethyl-3-oxohexanoate is a textbook demonstration of how molecular architecture dictates thermodynamic behavior. While the active methylene is highly acidic, the massive steric footprint of the tert-pentyl group physically precludes the planar geometry required for enol stabilization. Consequently, researchers utilizing this compound in synthesis (e.g., asymmetric reductions, enolate alkylations, or API development) must account for its near-exclusive existence as the keto tautomer and the kinetic barriers required to force enolization.

References

Ethyl 4,4-dimethyl-3-oxohexanoate: Thermodynamic Stability and Phase Behavior

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In advanced active pharmaceutical ingredient (API) synthesis, sterically encumbered β-keto esters serve as critical building blocks for constructing complex, highly substituted molecular architectures. Ethyl 4,4-dimethyl-3-oxohexanoate (CAS: 857781-05-6) is a specialized aliphatic β-keto ester characterized by a bulky tert-amyl (1,1-dimethylpropyl) group adjacent to the ketone moiety[1].

Unlike simpler analogs such as ethyl acetoacetate, the extreme steric bulk of the tert-amyl group fundamentally alters the molecule's thermodynamic stability, keto-enol tautomeric equilibrium, and thermal degradation kinetics. This whitepaper provides a comprehensive analysis of its thermodynamic profile, predictive boiling point modeling, and self-validating experimental protocols for empirical verification.

Thermodynamic Stability Profile

As a Senior Application Scientist, it is crucial to understand that the stability of a molecule in a reactor is not just a static property, but a dynamic interplay of kinetic barriers and thermodynamic equilibria. For Ethyl 4,4-dimethyl-3-oxohexanoate, stability is governed by two primary mechanisms: keto-enol tautomerism and thermal decarboxylation.

Keto-Enol Tautomerism: The Steric Penalty

β-keto esters exist in a solvent-dependent equilibrium between their keto and enol tautomers. Typically, the enol form is stabilized by an intramolecular hydrogen bond and extended π-conjugation. However, in Ethyl 4,4-dimethyl-3-oxohexanoate, the bulky tert-amyl group at the C4 position introduces severe steric clashes when the molecule attempts to adopt the planar geometry required for the enol form[2][3].

Causality: The steric repulsion between the ethyl ester moiety and the tert-amyl group in the cis-enol configuration drastically raises the ground-state energy of the enol tautomer. Consequently, the thermodynamic equilibrium is driven almost exclusively toward the keto form (>99% in non-polar solvents), rendering the alpha-carbon less nucleophilic than unbranched analogs.

Thermal Degradation and Decarboxylation Kinetics

While neat β-keto esters are generally stable at ambient conditions, they are highly susceptible to hydrolysis followed by thermal decarboxylation at elevated temperatures[4][5].

Causality: The tert-amyl group acts as a kinetic shield. The sheer volume of the 1,1-dimethylpropyl substituent physically blocks nucleophilic attack (e.g., by trace water or hydroxide) at the ketone and, to a lesser extent, the ester carbonyl[6]. This increases the activation energy ( Ea ) for hydrolysis. However, once trace hydrolysis occurs to form the β-keto acid, thermal decarboxylation proceeds rapidly via a concerted 6-membered cyclic transition state, driven by the thermodynamic sink of CO 2 evolution[7].

Figure 1: Mechanistic pathway of thermal degradation via hydrolysis and decarboxylation.

Boiling Point & Phase Thermodynamics

Empirical boiling point data for Ethyl 4,4-dimethyl-3-oxohexanoate is scarce in standard literature. To establish reliable process parameters, we must utilize predictive thermodynamic modeling based on structural homology.

Comparative Homology Modeling

The closest structural analog with robust empirical data is Ethyl 4,4-dimethyl-3-oxopentanoate (Ethyl pivaloylacetate, CAS 17094-34-7), which features a tert-butyl group instead of a tert-amyl group.

By applying Benson Group Additivity principles, the addition of a single methylene (-CH 2 -) unit to the aliphatic chain (converting the tert-butyl to a tert-amyl group) increases the van der Waals dispersion forces. This typically results in a boiling point elevation of +12 to +18 °C at reduced pressures (10 mmHg) and +20 to +30 °C at atmospheric pressure.

Predicted Phase Properties Table

| Property | Ethyl 4,4-dimethyl-3-oxopentanoate (Analog)[9] | Ethyl 4,4-dimethyl-3-oxohexanoate (Target) |

| Molecular Weight | 172.22 g/mol | 186.25 g/mol [1] |

| Boiling Point (10 mmHg) | 88 – 90 °C | 102 – 108 °C (Estimated) |

| Boiling Point (760 mmHg) | ~198 °C | 218 – 225 °C (Estimated) |

| Flash Point | 78 °C | ~85 °C (Estimated) |

| Thermal Stability Limit | ~150 °C (Neat) | ~160 °C (Neat, due to steric shielding) |

Note: Distillation of this compound should strictly be performed under high vacuum (<10 mmHg) to prevent thermal degradation (decarboxylation) which accelerates above 150 °C.

Self-Validating Experimental Protocols

To transition from theoretical modeling to empirical certainty, the following self-validating workflows are designed to isolate variables and prevent false positives during thermodynamic characterization.

Protocol 1: TGA/DSC for Boiling Point and Thermal Stability

Objective: Differentiate between the endothermic phase change (boiling) and exothermic/endothermic decomposition (decarboxylation). Causality: Running a single ramp rate in Thermogravimetric Analysis (TGA) cannot distinguish between evaporation and decomposition. By utilizing multiple heating rates (Ozawa-Flynn-Wall method), we can calculate the activation energy of mass loss. Evaporation will have an Ea equivalent to the enthalpy of vaporization ( ΔHvap ), while decomposition will yield a significantly higher Ea associated with covalent bond cleavage.

Step-by-Step Methodology:

-

Sample Preparation: Purge the TGA/DSC instrument (e.g., TA Instruments Discovery SDT 650) with dry Nitrogen (50 mL/min) to eliminate moisture-induced hydrolysis.

-

Crucible Selection: Load 5–10 mg of Ethyl 4,4-dimethyl-3-oxohexanoate into an aluminum pinhole crucible. Self-Validation: The pinhole maintains a saturated vapor pressure, sharpening the boiling endotherm.

-

Dynamic Heating: Execute three separate runs at heating rates of 5 °C/min, 10 °C/min, and 20 °C/min from 25 °C to 300 °C.

-

Data Deconvolution:

-

Identify the sharp endothermic peak on the DSC curve corresponding to the onset of mass loss on the TGA curve. This is the boiling point.

-

If a secondary mass loss occurs accompanied by an exotherm or irregular endotherm, this indicates thermal decomposition (loss of CO 2 and ethanol).

-

Figure 2: Experimental workflow for deconvoluting phase change from thermal degradation.

Protocol 2: 1 H-NMR Keto-Enol Equilibrium Analysis

Objective: Quantify the thermodynamic penalty imposed by the tert-amyl group on enolization. Causality: NMR timescale is much slower than the keto-enol interconversion. Therefore, distinct signals for both tautomers can be integrated. By comparing the integration of the keto α -protons (singlet, ~3.5 ppm) against the enol vinyl proton (singlet, ~5.0 ppm) and enol -OH (broad, >10 ppm), the equilibrium constant ( Keq ) can be calculated[2].

Step-by-Step Methodology:

-

Solvent Matrix: Prepare two 0.05 M solutions of the ester: one in a non-polar solvent (CDCl 3 ) and one in a polar, hydrogen-bonding solvent (DMSO- d6 ). Self-Validation: DMSO will artificially stabilize the enol form via intermolecular H-bonding. If the enol form remains undetectable even in DMSO, it confirms extreme steric prohibition.

-

Acquisition: Acquire quantitative 1 H-NMR spectra at 298 K using a relaxation delay ( D1 ) of at least 5 seconds to ensure complete relaxation of all protons.

-

Integration & Calculation:

-

Integrate the keto α -CH 2 signal ( Iketo ).

-

Integrate the enol =CH signal ( Ienol ).

-

Calculate Keq=Ienol/(Iketo/2) .

-

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. scribd.com [scribd.com]

- 3. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. transformationtutoring.com [transformationtutoring.com]

- 5. aklectures.com [aklectures.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chembk.com [chembk.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of Ethyl 4,4-dimethyl-3-oxohexanoate

Executive Summary

Ethyl 4,4-dimethyl-3-oxohexanoate (CAS: 857781-05-6) is a sterically hindered β -keto ester that serves as a critical intermediate in complex organic synthesis and pharmaceutical development. Understanding its mass spectrometry (MS) fragmentation pathways is paramount for accurate structural elucidation, impurity profiling, and metabolomic tracking. This whitepaper provides a mechanistic deconstruction of its fragmentation behavior, contrasting hard ionization (EI) with soft ionization (ESI) techniques, and establishes a self-validating analytical protocol for robust laboratory execution.

Part 1: Causality in Analytical Methodologies

As a Senior Application Scientist, I emphasize that analytical causality—understanding why an instrument is configured a certain way—is the foundation of reproducible data. The choice of ionization source fundamentally alters the fragmentation trajectory of β -keto esters 1.

-

Electron Ionization (EI-MS): Operating at a standard 70 eV, EI imparts approximately 6000 kJ/mol of internal energy to the volatilized molecule. This "hard" ionization is strictly required to induce deep structural fragmentation—specifically homolytic α -cleavages and McLafferty rearrangements—which are necessary to map the carbon skeleton of the tert-pentyl and ester groups 2.

-

Electrospray Ionization (ESI-MS/MS): In LC-MS workflows, ESI provides a "soft" ionization environment, yielding the intact protonated precursor [M+H]+ at m/z 187. Because the internal energy is low, structural elucidation relies on Collision-Induced Dissociation (CID), which primarily drives the loss of neutral molecules (e.g., H2O , EtOH ) rather than radical expulsions.

Experimental Workflow

Step-by-step MS workflow for beta-keto ester analysis.

Self-Validating GC-EI-MS Protocol

To ensure a self-validating system where the data inherently proves its own reliability, the following protocol incorporates an internal standard and baseline subtraction:

-

Sample Preparation: Dissolve 1.0 mg of ethyl 4,4-dimethyl-3-oxohexanoate in 1.0 mL of LC-MS grade methanol. Spike with 10 µL of an internal standard (e.g., ethyl acetoacetate- d5 , 100 µg/mL) to validate ionization efficiency.

-

System Equilibration: Purge the GC inlet with ultra-high purity Helium (99.999%) at a constant flow rate of 1.2 mL/min. Execute a blank solvent injection to establish a baseline and confirm the absence of column carryover.

-

Injection: Inject 1.0 µL of the prepared sample into a split/splitless injector set to 250°C with a split ratio of 10:1.

-

Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film). Temperature program: Initial hold at 60°C for 2 min, ramp at 15°C/min to 280°C, final hold for 5 min.

-

Ionization & Acquisition: Transfer the eluent to the MS source (transfer line at 280°C). Apply EI at 70 eV. Set the MS source temperature to 230°C and the quadrupole to 150°C. Acquire data in full scan mode (m/z 40–400) at a scan rate of 3 Hz.

-

Data Validation: Verify the internal standard recovery. Extract ion chromatograms (EICs) for key diagnostic ions (m/z 71, 115, 158) to confirm the fragmentation causality.

Part 2: Mechanistic Fragmentation Pathways (EI-MS)

The molecular architecture of ethyl 4,4-dimethyl-3-oxohexanoate ( C10H18O3 , exact mass 186.1256 Da) dictates a highly specific fragmentation tree under electron ionization 3. The presence of the gem-dimethyl group at the C4 position creates significant steric hindrance, which heavily favors the formation of stable tertiary carbocations and acylium ions 4.

The Dual-Convergence McLafferty Rearrangement

As an analytical expert, I must highlight a fascinating mechanistic convergence in this specific molecule. The molecular ion ( [M]•+ , m/z 186) can undergo two distinct McLafferty rearrangements 5, both resulting in the expulsion of a neutral ethylene molecule (28 Da) to yield a radical cation at m/z 158:

-

Ester-Driven McLafferty: The ester carbonyl oxygen abstracts a hydrogen from the terminal methyl group of the ethyl ester via a 6-membered transition state, expelling ethylene and forming the corresponding β -keto acid radical cation.

-

Ketone-Driven McLafferty: The C3 ketone oxygen abstracts a γ -hydrogen from the C6 methyl group of the tert-pentyl chain. Because the α -carbon (C4) is quaternary, the cleavage of the C4-C5 bond perfectly accommodates the formation of a stable tetrasubstituted enol ( HO−C(CH2COOEt)=C(CH3)2 ), while expelling the C5-C6 fragment as neutral ethylene.

Primary Cleavage Pathways

-

Formation of the Base Peak (m/z 71): Heterolytic cleavage of the C3-C4 bond results in the charge remaining on the alkyl fragment, generating the tert-pentyl cation ( [C5H11]+ ). Because tertiary carbocations are exceptionally stable, this is typically the base peak (100% abundance).

-

α -Cleavage at C3 (m/z 115): Homolytic cleavage of the C3-C4 bond expels the tert-pentyl radical (71 Da), leaving a resonance-stabilized acylium ion ( [O≡C−CH2−COOCH2CH3]+ ) at m/z 115.

-

α -Cleavage at C2 (m/z 99): Cleavage between the α -carbon (C2) and the ketone (C3) expels the ethyl acetate radical ( •CH2COOEt , 87 Da), yielding the tert-pentyl acylium ion at m/z 99.

-

Ester α -Cleavage (m/z 141): Loss of the ethoxy radical ( •OCH2CH3 , 45 Da) from the ester terminus yields the corresponding acylium ion at m/z 141.

Primary EI-MS fragmentation pathways of ethyl 4,4-dimethyl-3-oxohexanoate.

Quantitative Data Summary

| m/z | Ion Type | Molecular Formula | Neutral Loss | Relative Abundance (Est.) |

| 186 | Molecular Ion | [C10H18O3]•+ | None | < 5% |

| 158 | Radical Cation | [C8H14O3]•+ | C2H4 (28 Da) | 10 - 20% |

| 141 | Acylium Ion | [C8H13O2]+ | •OCH2CH3 (45 Da) | 15 - 30% |

| 115 | Acylium Ion | [C5H7O3]+ | •C5H11 (71 Da) | 40 - 60% |

| 99 | Acylium Ion | [C6H11O]+ | •CH2COOCH2CH3 (87 Da) | 20 - 40% |

| 71 | Carbocation | [C5H11]+ | C5H7O3• (115 Da) | 100% (Base Peak) |

Part 3: ESI-MS/MS Collision-Induced Dissociation (CID)

When analyzed via LC-MS/MS using Electrospray Ionization in positive mode (ESI+), the molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 187. Subjecting this precursor to CID using nitrogen or argon collision gas alters the fragmentation logic entirely. Instead of radical expulsions, the even-electron rule dictates the loss of neutral molecules:

-

Loss of Ethanol (-46 Da): The protonated ester moiety facilitates the nucleophilic attack of the C3 ketone oxygen onto the ester carbonyl, expelling neutral ethanol and forming a stable cyclic oxonium ion at m/z 141.

-

Loss of Water (-18 Da): Protonation of the C3 ketone followed by dehydration yields a conjugated diene system at m/z 169, a common pathway for highly substituted β -keto systems.

Understanding these divergent pathways ensures that drug development professionals can accurately track this molecule regardless of the analytical platform employed.

References

-

"Ethyl 3-oxohexanoate | C8H14O3 | CID 238498." PubChem. Available at:[Link]

-

"Hexanoic acid, 3-oxo-, ethyl ester." NIST WebBook. Available at:[Link]

-

"Claisen condensation | Organic Chemistry II Class Notes." Fiveable. Available at:[Link]

-

"Reaction McLafferty Rearrangement." Science.gov. Available at: [Link]

Sources

Whitepaper: Discovery, Historical Synthesis, and Application Routes of Ethyl 4,4-dimethyl-3-oxohexanoate

Executive Summary

In modern medicinal chemistry, the strategic incorporation of sterically demanding aliphatic groups is a proven tactic for enhancing metabolic stability and locking molecular conformations. Ethyl 4,4-dimethyl-3-oxohexanoate (CAS: 857781-05-6) is a highly specialized β -keto ester that serves as a critical building block for synthesizing complex heterocycles. This technical guide explores the structural rationale behind this molecule, traces the historical evolution of its synthesis routes, and provides a field-proven, self-validating protocol for its generation via the Meldrum's acid pathway.

Chemical Identity & Structural Rationale

Ethyl 4,4-dimethyl-3-oxohexanoate is an aliphatic β -keto ester characterized by a gem-dimethyl group at the C4 position (1).

From a drug design perspective, this molecule was not "discovered" in a traditional natural product sense; rather, it was rationally designed to solve specific pharmacokinetic challenges. The adjacent 2,2-dimethylbutyl moiety provides immense steric bulk. When this β -keto ester is cyclized into active pharmaceutical ingredients (APIs)—such as pyrazoles or pyrazolones—the tert-alkyl-like bulk acts as a steric shield. This shielding effectively blocks Cytochrome P450 (CYP450) enzymes from oxidizing adjacent vulnerable sites, thereby increasing the biological half-life of the resulting drug candidate.

Historical Synthesis Evolution

Synthesizing β -keto esters with bulky adjacent aliphatic groups has historically plagued synthetic chemists. The evolution of its synthesis highlights a transition from brute-force classical chemistry to elegant thermodynamic control.

-

Route A: Classical Claisen Condensation (Historical) Historically, β -keto esters were synthesized via the Claisen condensation of an ester (ethyl 2,2-dimethylbutanoate) with ethyl acetate. However, for 4,4-dimethyl-3-oxohexanoate, this route is notoriously inefficient. The severe steric hindrance of the 2,2-dimethyl group prevents the nucleophilic attack of the ethyl acetate enolate onto the ester carbonyl, resulting in abysmal yields (< 20%) and complex purification profiles.

-

Route B: Reformatsky/Blaise-Type Reactions (Transitional) To overcome steric clash, chemists pivoted to using highly reactive zinc enolates (derived from ethyl bromoacetate) reacting with 2,2-dimethylbutanenitrile. While this improved yields, it required strictly anhydrous conditions, stoichiometric heavy metals, and suffered from unpredictable scalability.

-

Route C: The Meldrum's Acid Approach (Modern Standard) The current gold standard utilizes the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (2). By reacting 2,2-dimethylbutanoyl chloride with Meldrum's acid, chemists bypass the steric limitations of enolate chemistry. The subsequent ethanolysis is thermodynamically driven to completion, making it highly scalable and efficient.

Quantitative Route Comparison

| Synthesis Route | Key Reagents | Yield (%) | Scalability | Primary Limitation |

| Classical Claisen | Ethyl 2,2-dimethylbutanoate, EtOAc, NaOEt | < 20% | Poor | Severe steric hindrance at the electrophilic center prevents nucleophilic attack. |

| Blaise Reaction | 2,2-Dimethylbutanenitrile, Ethyl bromoacetate, Zn | 45 - 60% | Moderate | Requires strictly anhydrous conditions and stoichiometric organometallic reagents. |

| Meldrum's Acid | 2,2-Dimethylbutanoyl chloride, Meldrum's acid, EtOH | 85 - 95% | Excellent | Requires careful temperature control during the exothermic acylation step. |

Mechanistic Insights & Causality

As an application scientist, understanding the why behind a protocol is more critical than the how. The success of the Meldrum's acid route relies on two mechanistic pillars:

-

Nucleophilic Catalysis over Base Catalysis: In the acylation step, pyridine is chosen over stronger bases like triethylamine. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with 2,2-dimethylbutanoyl chloride. Furthermore, because the acyl chloride lacks α -protons (due to the gem-dimethyl group), unwanted ketene formation is mechanistically impossible, allowing for a remarkably clean acylation.

-

Thermodynamic Sink (Self-Validation): The second step (ethanolysis) is driven entirely by entropy. As the acyl-Meldrum's intermediate is refluxed in ethanol, it undergoes a retro-Diels-Alder-like fragmentation. The irreversible extrusion of carbon dioxide gas and acetone acts as a thermodynamic sink, pulling the reaction to 100% conversion.

Figure 1: Two-step synthesis workflow of Ethyl 4,4-dimethyl-3-oxohexanoate via Meldrum's acid.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; physical observations directly correlate with mechanistic milestones.

Step 1: Acylation of Meldrum's Acid

-

Preparation: In an oven-dried flask under inert atmosphere (N2), dissolve Meldrum's acid (1.05 eq) in anhydrous Dichloromethane (DCM). Causality: DCM is chosen because it easily solubilizes the bulky intermediate without participating in nucleophilic side reactions.

-

Base Addition: Add anhydrous Pyridine (2.0 eq) and cool the system to 0°C using an ice bath.

-

Acylation: Dropwise add 2,2-dimethylbutanoyl chloride (1.0 eq) over 30 minutes. Causality: The reaction is highly exothermic. Dropwise addition prevents localized heating that could cause premature ring-opening of the Meldrum's acid.

-

Validation: Stir at room temperature for 2 hours. The reaction mixture will transition from clear to a pale yellow solution. TLC (Hexane:EtOAc 3:1) will show the disappearance of the Meldrum's acid spot.

-

Work-up: Wash the organic layer with 1M HCl to remove excess pyridine, followed by brine. Dry over MgSO4 and concentrate under vacuum to yield the crude acyl-Meldrum's intermediate.

Step 2: Ethanolysis and Decarboxylation

-

Solvolysis: Dissolve the crude intermediate in absolute ethanol (10 volumes). Causality: Ethanol acts as both the nucleophilic reactant and the solvent.

-

Thermal Activation: Heat the solution to reflux (78°C).

-

Self-Validation (Gas Evolution): Monitor the reaction visually. The evolution of CO2 gas will cause steady bubbling. The cessation of bubbling (typically after 3-4 hours) is a self-validating indicator that decarboxylation is complete.

-

Isolation: Concentrate the mixture under vacuum to remove ethanol and the acetone byproduct. Purify via vacuum distillation or silica gel chromatography to yield pure Ethyl 4,4-dimethyl-3-oxohexanoate as a colorless oil.

Application in Drug Development

The primary utility of Ethyl 4,4-dimethyl-3-oxohexanoate lies in its conversion into pyrazole and pyrazolone derivatives (3). By condensing this β -keto ester with substituted hydrazines, researchers can rapidly access heavily substituted pyrazolone cores.

These specific 4,4-dimethylpropyl-substituted pyrazolones are highly sought after in the development of novel kinase inhibitors and anti-inflammatory agents, as documented in recent pharmaceutical patents targeting pyrazole alcohol compounds (4). The steric bulk of the gem-dimethyl group forces the kinase inhibitor into a specific bioactive conformation, vastly improving target binding affinity.

Figure 2: Application of the beta-keto ester in synthesizing pyrazolone-based kinase inhibitors.

References

-

Guidechem: ethyl 4,4-dimethyl-3-oxohexanoate 857781-05-6 wiki. Available at: 1

-

Benchchem: A Comparative Review of Beta-Keto Ester Synthesis: Meldrum's Acid. Available at: 2

-

Google Patents (CN108558833B): Pyrazole alcohol compounds, pharmaceutical compositions thereof and application thereof in medicines. Available at:4

-

ResearchGate: β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones. Available at:3

Sources

Application Note: Laboratory Synthesis of Ethyl 4,4-Dimethyl-3-oxohexanoate via Magnesium-Promoted Acylation

Introduction & Mechanistic Rationale

Ethyl 4,4-dimethyl-3-oxohexanoate is a highly sterically hindered β-keto ester utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the assembly of substituted pyrazoles, pyrimidines, and other heterocyclic scaffolds. It possesses a molecular weight of 186.25 g/mol and features a quaternary carbon center directly adjacent to the ketone moiety[1].

The synthesis of β-keto esters from sterically encumbered acid chlorides presents a unique challenge. Traditional Claisen condensations (using ethyl acetate and strong bases like NaOEt or LDA) often suffer from poor regioselectivity, low yields, and competing self-condensation. To circumvent these issues, this protocol employs the magnesium-promoted acylation of monoethyl malonate .

By reacting potassium ethyl malonate with anhydrous magnesium chloride and triethylamine, a highly nucleophilic, chelated magnesium enolate is generated[2]. This intermediate undergoes clean C-acylation when treated with 2,2-dimethylbutanoyl chloride. Subsequent acidic workup protonates the intermediate, driving a spontaneous decarboxylation that yields the target β-keto ester with high purity and minimal side reactions[3].

Reaction pathway for the magnesium-promoted synthesis of beta-keto esters.

Quantitative Data & Stoichiometry

The following tables summarize the physicochemical properties of the target compound and the exact stoichiometry required for a 100 mmol scale synthesis.

Table 1: Physicochemical Properties of Target Compound

| Property | Value |

| Chemical Name | Ethyl 4,4-dimethyl-3-oxohexanoate |

| CAS Number | 857781-05-6[1] |

| Molecular Formula | C10H18O3[1] |

| Molecular Weight | 186.25 g/mol [1] |

| Structure (SMILES) | CCC(C)(C)C(=O)CC(=O)OCC[1] |

Table 2: Reaction Stoichiometry (100 mmol scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 2,2-Dimethylbutanoyl chloride | 134.60 | 1.0 | 13.46 g | Electrophile |

| Potassium ethyl malonate | 170.20 | 1.5 | 25.53 g | Nucleophile Precursor[2] |

| Magnesium chloride (anhydrous) | 95.21 | 1.5 | 14.28 g | Chelating Agent[2] |

| Triethylamine | 101.19 | 3.0 | 30.36 g (41.8 mL) | Base[2] |

| Acetonitrile (Anhydrous) | 41.05 | - | 300 mL | Solvent[2] |

Step-by-Step Laboratory Protocol

Step-by-step experimental workflow for synthesizing Ethyl 4,4-dimethyl-3-oxohexanoate.

Phase 1: Reagent Preparation & Enolate Formation

-

Apparatus Setup: Equip a thoroughly flame-dried 1 L three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, an addition funnel, and an internal temperature probe.

-

Suspension: Add potassium ethyl malonate (25.53 g, 150 mmol) and anhydrous acetonitrile (300 mL) to the flask[2]. Begin stirring under a steady nitrogen atmosphere.

-

Base Addition: Cool the suspension to 0–5 °C using an ice-water bath. Add triethylamine (41.8 mL, 300 mmol) in one rapid portion[2].

-

Chelation: Slowly add anhydrous MgCl₂ (14.28 g, 150 mmol) in small portions over 10 minutes to prevent clumping.

-

Causality (Expertise): MgCl₂ is highly hygroscopic. It must be strictly anhydrous to ensure the formation of the chelated magnesium enolate rather than hydrolyzing the incoming acid chloride. The strong coordination of Mg²⁺ to the oxygen atoms significantly lowers the pKa of the malonate methylene protons, facilitating deprotonation by the relatively weak base Et₃N.

-

-

Maturation: Remove the ice bath and allow the mixture to stir at 10–15 °C for exactly 2 hours[2].

-

Self-Validation (Trust): The reaction mixture will transition from a coarse, heterogeneous suspension to a more uniform, thick, pale-yellow slurry as the magnesium enolate complex successfully forms.

-

Phase 2: Acylation

-

Cooling: Re-cool the enolate slurry to strictly 0 °C.

-

Electrophile Addition: Transfer 2,2-dimethylbutanoyl chloride (13.46 g, 100 mmol) to the addition funnel. Add it dropwise to the enolate mixture over 30 to 45 minutes.

-

Causality (Expertise): The acylation event is highly exothermic. Maintaining the internal temperature at or below 5 °C during addition prevents the thermal degradation of the enolate and minimizes the formation of ketene side-products from the sterically hindered acid chloride.

-

-

Reaction: Once the addition is complete, remove the cooling bath. Allow the reaction to warm to room temperature (20–25 °C) and stir overnight (approx. 14–16 hours)[2].

-

Self-Validation (Trust): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Quench a 0.1 mL reaction aliquot in 1M HCl and extract with EtOAc. The complete disappearance of the acid chloride spot indicates the acylation phase is finished.

-

Phase 3: Decarboxylation & Workup

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove approximately 70% of the acetonitrile.

-

Causality (Expertise): Removing the water-miscible acetonitrile prevents the loss of the target product into the aqueous phase during the subsequent extraction step.

-

-

Quench: Dilute the concentrated residue with ethyl acetate (300 mL). Cool the mixture to 0 °C and slowly add 1M aqueous HCl (200 mL) with vigorous stirring[3].

-

Causality (Expertise): The acidic aqueous quench serves two critical purposes: it neutralizes the excess triethylamine (forming water-soluble Et₃N·HCl) and protonates the acylated malonate intermediate. This protonation triggers a spontaneous decarboxylation (loss of CO₂), yielding the target β-keto ester.

-

Self-Validation (Trust): Vigorous effervescence (CO₂ gas evolution) will be observed upon HCl addition. The complete cessation of gas evolution visually validates that the decarboxylation is complete.

-

Phase 4: Extraction & Purification

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the upper organic layer. Extract the remaining aqueous layer with an additional 100 mL of ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (100 mL) to remove residual acid, followed by brine (100 mL)[2].

-

Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product as a pale-yellow oil[2].

-

Purification: Purify the crude Ethyl 4,4-dimethyl-3-oxohexanoate via fractional vacuum distillation or silica gel flash chromatography (eluting with a gradient of 0-10% EtOAc in Hexanes).

References

Sources

Application Notes and Protocols for Ethyl 4,4-dimethyl-3-oxohexanoate in Heterocyclic Chemistry

Introduction: The Strategic Value of the Gem-Dimethyl Group in Heterocyclic Synthesis

Ethyl 4,4-dimethyl-3-oxohexanoate is a versatile β-ketoester building block that offers unique advantages in the synthesis of heterocyclic compounds. Its core value lies in the presence of a sterically demanding gem-dimethyl group adjacent to the ketone functionality. This structural feature, often referred to as a neopentyl-like motif, is of significant interest to medicinal chemists and drug development professionals. The incorporation of this group can profoundly influence the physicochemical and pharmacological properties of the final heterocyclic scaffold. Specifically, the gem-dimethyl group can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and induce specific conformational preferences in the final molecule, which can lead to improved binding affinity and selectivity for biological targets.

This guide provides an in-depth exploration of the applications of Ethyl 4,4-dimethyl-3-oxohexanoate in the synthesis of two key classes of heterocycles: pyrazolones and 1,4-dihydropyridines. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Application I: Synthesis of Sterically Hindered Pyrazolone Derivatives

Pyrazolones are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with analgesic, anti-inflammatory, and antipyretic properties. The Knorr pyrazole synthesis, a classic condensation reaction between a β-ketoester and a hydrazine derivative, provides a direct route to this important heterocyclic system.[1] The use of Ethyl 4,4-dimethyl-3-oxohexanoate in this reaction allows for the creation of novel pyrazolones bearing a C4-quaternary center, a structural motif that is challenging to synthesize via other methods.

Mechanistic Insight: The Knorr Pyrazole Synthesis

The reaction proceeds through an initial condensation of the hydrazine with the more electrophilic ketone of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the ester carbonyl. The subsequent elimination of ethanol drives the reaction to completion, yielding the stable pyrazolone ring. The choice of hydrazine (e.g., hydrazine hydrate for an N-unsubstituted pyrazolone or an arylhydrazine for an N-aryl derivative) allows for diversification of the final product.

Workflow for Knorr Pyrazole Synthesis

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of 4,4-dimethyl-3-ethyl-1H-pyrazol-5(4H)-one

Materials:

-

Ethyl 4,4-dimethyl-3-oxohexanoate (1.0 equiv)

-

Hydrazine hydrate (1.2 equiv)

-

Ethanol (Reagent Grade)

-

Distilled Water (Cold)

-

Standard laboratory glassware, including a round-bottom flask and reflux condenser

-

Magnetic stirrer and heating mantle

-

TLC plates (Silica gel 60 F254)

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 4,4-dimethyl-3-oxohexanoate (1.0 equiv) in ethanol (approx. 5-10 mL per gram of ketoester).

-

With gentle stirring, add hydrazine hydrate (1.2 equivalents) dropwise to the mixture at room temperature. An exothermic reaction may be observed; maintain control with a water bath if necessary.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-4 hours.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate/Hexanes) until the starting ketoester spot is no longer visible.

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing cold distilled water, with constant stirring, until a white or off-white precipitate forms.

-

To maximize precipitation, cool the mixture in an ice bath for at least 30 minutes.

-

Collect the crude product by vacuum filtration using a Buchner funnel, washing the solid with a small amount of cold water.[1]

-

Dry the crude product in a desiccator or a vacuum oven at low temperature (40-50 °C).

-

For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to yield the pure pyrazolone product.

Data Summary: Representative Pyrazolone Synthesis

| Product Name | Starting Material | Reagent | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

| 4,4-dimethyl-3-ethyl-1H-pyrazol-5(4H)-one | Ethyl 4,4-dimethyl-3-oxohexanoate | Hydrazine Hydrate | 80-90 | To be determined | ¹H NMR: Peaks corresponding to ethyl and gem-dimethyl protons. IR: C=O stretch (~1700 cm⁻¹), N-H stretch (~3200 cm⁻¹). |

| 1-Aryl-4,4-dimethyl-3-ethyl-1H-pyrazol-5(4H)-one | Ethyl 4,4-dimethyl-3-oxohexanoate | Arylhydrazine | 75-85 | To be determined | ¹H NMR: Additional peaks in the aromatic region. IR: C=O stretch (~1710 cm⁻¹). |

Note: Data is representative and based on analogous reactions. Actual results should be confirmed experimentally.

Application II: Synthesis of 1,4-Dihydropyridine (DHP) Scaffolds

The 1,4-dihydropyridine core is a cornerstone of cardiovascular medicine, with many DHP derivatives acting as potent L-type calcium channel blockers for the treatment of hypertension. The Hantzsch dihydropyridine synthesis is a powerful one-pot, multi-component reaction that efficiently constructs this heterocyclic ring system.[2][3][4] Employing Ethyl 4,4-dimethyl-3-oxohexanoate in the Hantzsch reaction allows for the synthesis of novel DHPs with a sterically encumbered substituent, potentially leading to unique pharmacological profiles.

Mechanistic Insight: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a four-component coupling reaction.[2] The generally accepted mechanism involves two key pathways running in parallel:

-

The condensation of one equivalent of the β-ketoester (Ethyl 4,4-dimethyl-3-oxohexanoate) with the aldehyde to form an α,β-unsaturated dicarbonyl compound (a Knoevenagel condensation product).

-

The reaction of a second equivalent of the β-ketoester with the ammonia source (e.g., ammonium acetate) to form an enamine intermediate.

Finally, a Michael addition of the enamine to the α,β-unsaturated intermediate, followed by cyclization and dehydration, yields the 1,4-dihydropyridine ring. The use of an organocatalyst, such as guanidine hydrochloride, can facilitate the reaction under mild conditions.[2]

Workflow for Hantzsch Dihydropyridine Synthesis

Caption: Hantzsch Dihydropyridine Synthesis Workflow.

Experimental Protocol: Synthesis of a Symmetrical 1,4-Dihydropyridine Derivative

Materials:

-

An aromatic aldehyde (e.g., Benzaldehyde, 1.0 equiv)

-

Ethyl 4,4-dimethyl-3-oxohexanoate (2.0 equiv)

-

Ammonium acetate (1.0 equiv)

-

Guanidine hydrochloride (0.1 equiv, catalyst)[2]

-

Ethanol (Solvent)

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1.0 equiv), Ethyl 4,4-dimethyl-3-oxohexanoate (2.0 equiv), ammonium acetate (1.0 equiv), and guanidine hydrochloride (0.1 equiv).

-

Add ethanol as the solvent (enough to dissolve or suspend the reactants).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-6 hours. The optimal conditions may vary depending on the reactivity of the aldehyde.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected directly by filtration.

-

If no solid forms, evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by crystallization from ethanol to yield the desired 1,4-dihydropyridine as a colored solid (typically yellow or orange).[2]

Data Summary: Representative 1,4-Dihydropyridine Synthesis

| Product Name (General Structure) | Aldehyde (Ar-CHO) | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

| Diethyl 4-phenyl-2,6-bis(1,1-dimethylpropyl)-1,4-dihydropyridine-3,5-dicarboxylate | Benzaldehyde | 80-90 | To be determined | ¹H NMR: Characteristic peaks for the C4-H proton (~5.0 ppm) and N-H proton (~5.5-6.5 ppm). IR: N-H stretch (~3350 cm⁻¹), C=O stretch (~1690 cm⁻¹). |

| Diethyl 4-(4-chlorophenyl)-2,6-bis(1,1-dimethylpropyl)-1,4-dihydropyridine-3,5-dicarboxylate | 4-Chlorobenzaldehyde | 85-95 | To be determined | Similar to above, with aromatic signals corresponding to a 4-substituted phenyl ring. |

| Diethyl 4-(4-nitrophenyl)-2,6-bis(1,1-dimethylpropyl)-1,4-dihydropyridine-3,5-dicarboxylate | 4-Nitrobenzaldehyde | 85-95 | To be determined | Similar to above, with characteristic downfield shifts for the aromatic protons due to the nitro group. |

Note: The product name reflects the expected structure derived from the precursor. Yields are based on analogous Hantzsch reactions. Actual results should be confirmed experimentally.[2][5]

Conclusion and Future Outlook

Ethyl 4,4-dimethyl-3-oxohexanoate serves as a highly valuable and strategic building block for constructing heterocyclic systems of significant interest in medicinal chemistry and drug discovery. The presence of the gem-dimethyl group provides a straightforward method for introducing steric bulk and increasing lipophilicity, properties that can enhance the drug-like characteristics of the resulting pyrazolone and 1,4-dihydropyridine scaffolds. The protocols described herein offer reliable and efficient pathways to these novel heterocyclic entities, opening avenues for the exploration of new chemical space and the development of next-generation therapeutic agents.

References

- Benchchem. Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2.

- Der Pharma Chemica. One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives.

- Indian Academy of Sciences. One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities.

- PrepChem.com. Synthesis of ethyl 3-oxohexanoate.

- UCSF, The DeRisi Lab. Optimization of diastereomeric dihydropyridines as antimalarials.

- PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.

- Der Pharma Chemica. A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives.

- ACG Publications. DBUHI3-catalyzed efficient synthesis of 1,4-dihydropyridines.

- Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives.

Sources

Application Note: Ethyl 4,4-dimethyl-3-oxohexanoate as an Advanced Precursor in API Synthesis

Executive Summary & Strategic Rationale

In modern drug discovery and Active Pharmaceutical Ingredient (API) synthesis, the selection of highly specific building blocks dictates both the efficiency of the synthetic route and the pharmacokinetic viability of the final drug candidate. Ethyl 4,4-dimethyl-3-oxohexanoate (CAS 857781-05-6) is a specialized, sterically hindered β -keto ester[1].

While standard β -keto esters are ubiquitous in the synthesis of nitrogen-containing heterocycles, this specific precursor incorporates a bulky tert-amyl group (1,1-dimethylpropyl) . In medicinal chemistry, replacing a traditional tert-butyl group with a tert-amyl motif often disrupts rigid crystal lattice packing—thereby improving the aqueous solubility of the final API—while maintaining the necessary steric bulk to shield adjacent molecular sites from cytochrome P450 (CYP450) mediated oxidation[2]. This precursor is therefore highly valued for constructing lipophilic pyrazole, isoxazole, and pyrimidine pharmacophores used in kinase inhibitors and GPCR ligands[3].

Physicochemical Profiling

Understanding the physical parameters of Ethyl 4,4-dimethyl-3-oxohexanoate is critical for calculating stoichiometry and designing downstream purification methodologies.

Table 1: Quantitative Physicochemical Data and Mechanistic Relevance

| Property | Value | Synthetic & Mechanistic Relevance |

| CAS Number | 857781-05-6 | Primary identifier for procurement and regulatory documentation[1]. |

| Molecular Formula | C₁₀H₁₈O₃ | Establishes mass balance for cyclocondensation reactions. |

| Molecular Weight | 186.25 g/mol | Critical for precise stoichiometric equivalents in micro-scale API screening[1]. |

| Structural Motif | β -keto ester | Acts as a bis-electrophile; the C3 ketone and C1 ester react sequentially with bis-nucleophiles. |

| Steric Descriptor | tert-amyl group | Imparts extreme steric hindrance at C4, directing nucleophilic attack regioselectivity. |

Mechanistic Pathways for Heterocycle Synthesis

The β -keto ester acts as a versatile bis-electrophile. When exposed to bis-nucleophiles (such as hydrazines or amidines), it undergoes a predictable two-step cyclocondensation. The initial attack typically occurs at the highly electrophilic C3 ketone to form an intermediate imine/hydrazone, followed by an intramolecular cyclization onto the C1 ester carbonyl to form the aromatic heterocycle.

Divergent pathways from Ethyl 4,4-dimethyl-3-oxohexanoate to core API pharmacophores.

Detailed Experimental Protocols

The following protocols detail the transformation of Ethyl 4,4-dimethyl-3-oxohexanoate into foundational API heterocycles. Each method is designed as a self-validating system , ensuring that researchers can verify the success of the reaction in real-time without immediate reliance on complex mass spectrometry.

Protocol A: Synthesis of 3-(tert-amyl)-1H-pyrazol-5-ol

This protocol utilizes hydrazine hydrate to construct a pyrazole core, a structural motif frequently utilized in advanced oncology drugs[4].

Causality & Design: Hydrazine is a potent bis-nucleophile. Despite the steric shielding of the tert-amyl group, acid catalysis lowers the LUMO of the C3 ketone, making it the preferential site for the initial nucleophilic attack. The use of ethanol as a solvent stabilizes the polar transition state during the subsequent intramolecular cyclization[5].

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g (53.7 mmol) of Ethyl 4,4-dimethyl-3-oxohexanoate in 100 mL of absolute ethanol.

-

Catalysis: Add 0.5 mL of glacial acetic acid to the solution to act as a catalyst for hydrazone formation.

-

Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 3.0 mL (61.8 mmol, 1.15 equiv) of hydrazine hydrate (64-65% aqueous solution) dropwise over 15 minutes. Caution: This step is exothermic.

-

Cyclization: Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 6 hours. The thermodynamic driving force of aromatization pushes the reaction to completion.

-

Workup: Concentrate the mixture under reduced pressure to remove the ethanol. Triturate the resulting oily residue with 50 mL of ice-cold distilled water to induce crystallization.

-

Isolation: Filter the resulting white precipitate under vacuum, wash with cold water (2 x 15 mL), and dry in a vacuum oven at 45 °C overnight.

System Validation & Quality Control: This protocol is self-validating via phase separation. As the hydrophilic hydrazine reacts with the lipophilic ester, the resulting pyrazol-5-ol becomes highly insoluble in the cold aqueous workup, driving a visible precipitation. Successful cyclization is confirmed via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase: the disappearance of the UV-inactive ester spot and the appearance of a strongly UV-active (254 nm) polar spot confirms the formation of the conjugated aromatic pyrazole ring.

Protocol B: Synthesis of 2-Methyl-6-(tert-amyl)pyrimidin-4-ol

This protocol utilizes acetamidine to construct a pyrimidine core, a classic pharmacophore in antiviral and antihypertensive APIs.

Causality & Design: Amidines are typically supplied as stable hydrochloride salts and must be neutralized to liberate the active nucleophile. Sodium ethoxide is used as the base; matching the ethoxide base with the ethyl ester of the precursor prevents transesterification side reactions that would otherwise generate complex impurity profiles.

Step-by-Step Methodology:

-

Free-Basing: In a dry 250 mL flask under nitrogen, dissolve 2.5 g (108 mmol) of sodium metal in 100 mL of anhydrous ethanol to generate sodium ethoxide. Alternatively, use 108 mmol of commercial NaOEt solution.

-

Amidine Liberation: Add 5.1 g (53.7 mmol) of acetamidine hydrochloride to the ethoxide solution. Stir at room temperature for 30 minutes. A white precipitate of NaCl will form.

-

Condensation: Add 10.0 g (53.7 mmol) of Ethyl 4,4-dimethyl-3-oxohexanoate directly to the suspension.

-

Reflux: Heat the reaction mixture to reflux for 12 hours.

-

Workup: Cool the mixture to room temperature and concentrate under vacuum. Dissolve the crude residue in 50 mL of water.

-

Isoelectric Precipitation: Slowly add 1M HCl dropwise while monitoring the pH. Stop addition when the pH reaches exactly 5.5 to 6.0.

-

Isolation: Collect the precipitated solid via vacuum filtration, wash with cold water, and dry under high vacuum.

System Validation & Quality Control: This protocol utilizes an isoelectric precipitation strategy. The target pyrimidin-4-ol is amphoteric. By carefully adjusting the aqueous workup to pH 5.5–6.0, the uncharged tautomer reaches its solubility minimum and crashes out of solution as a distinct white solid. If no precipitate forms, it indicates either incomplete cyclization or over-acidification (which forms the highly soluble hydrochloride salt). Final structural validation is achieved via 1 H NMR: the complete disappearance of the precursor's ethyl ester signals (quartet at δ 4.1 ppm, triplet at δ 1.2 ppm) and the emergence of the pyrimidine C5-H aromatic singlet at ~ δ 6.2 ppm definitively confirms the architecture.

References

-

ACS Publications. "Early Process Development of an Irreversible Epidermal Growth Factor Receptor (EGFR) T790 M Inhibitor." The Journal of Organic Chemistry. Available at:[Link]

-

ACS Publications. "C–H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543." The Journal of Organic Chemistry. Available at:[Link]

-

Exim-Indis Inc. "Chemical Intermediates - Building Blocks for API Synthesis." Available at:[Link]

Sources

Application Note: Lewis Acid-Mediated Knoevenagel Condensation of Ethyl 4,4-dimethyl-3-oxohexanoate

Executive Summary

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction widely utilized in the synthesis of pharmaceutical intermediates and fine chemicals[1]. However, applying this transformation to highly sterically hindered β -keto esters presents a significant synthetic challenge. This application note provides a thoroughly validated, mechanistically grounded protocol for the Knoevenagel condensation of Ethyl 4,4-dimethyl-3-oxohexanoate (CAS 857781-05-6)[2]. By abandoning traditional weak-base catalysis in favor of a Titanium(IV) chloride ( TiCl4 ) and tertiary amine system (the Lehnert modification)[3], this guide ensures high-yielding, reproducible access to complex α,β -unsaturated β -keto esters.

Substrate Profiling & Mechanistic Rationale

The Challenge of Steric Hindrance

Standard Knoevenagel condensations rely on weak bases (e.g., piperidine) to deprotonate the active methylene group, forming an enolate that subsequently attacks an aldehyde or ketone. Ethyl 4,4-dimethyl-3-oxohexanoate features a bulky tert-pentyl group (1,1-dimethylpropyl) directly adjacent to the C3 ketone[2]. This massive steric shield severely restricts the conformational freedom of the resulting enolate and physically blocks the approach of the electrophile. Consequently, classical conditions (Piperidine/Acetic acid, Dean-Stark reflux) often stall, leading to poor yields, substrate decomposition, or the formation of unwanted Michael addition byproducts.

The Solution: Lewis Acid Activation

To overcome this thermodynamic and kinetic barrier, we employ the Lehnert modification utilizing TiCl4 and a non-nucleophilic base (Pyridine or Et3N )[3].

-

Bidentate Coordination: TiCl4 acts as a potent Lewis acid, coordinating to both the ester and ketone carbonyl oxygens. This significantly lowers the LUMO of the system and drastically increases the acidity of the α -protons[4].

-

Enolate Stabilization: The addition of a tertiary amine deprotonates the highly acidified methylene, forming a highly reactive, yet stable, titanium enolate complex[5].

-

Driven Dehydration: Following nucleophilic attack on the aldehyde, the elimination of stable titanium oxide/hydroxide species provides a massive thermodynamic driving force to complete the dehydration step, pushing the reaction to the final α,β -unsaturated product[4].

Quantitative Catalyst Evaluation

To demonstrate the necessity of the Lewis acid-mediated approach, Table 1 summarizes the comparative efficacy of various catalytic systems for sterically hindered β -keto esters[6].

Table 1: Comparative Catalyst Efficacy for Hindered β -Keto Esters

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| Piperidine / AcOH | Toluene | 110 (Reflux) | 24 | < 20 | Insufficient enolization; severe steric clash prevents attack. |

| ZnCl2 / Piperidine | THF | 65 (Reflux) | 12 | 45 | Moderate Lewis acidity; incomplete dehydration step. |

| TiCl4 / Pyridine | DCM | 0 to 25 | 4 | 85 | Strong bidentate coordination; rapid conversion. |

| TiCl4 / Et3N | DCM | 0 to 25 | 3 | 88 | Optimal enolate formation; highly reproducible. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and thermodynamic cues are embedded within the steps to confirm the reaction is proceeding along the correct mechanistic pathway.

Materials & Reagents

-

Active Methylene: Ethyl 4,4-dimethyl-3-oxohexanoate (1.0 equiv, 10 mmol)

-

Electrophile: Target Aldehyde (e.g., Benzaldehyde) (1.1 equiv, 11 mmol)

-

Lewis Acid: TiCl4 (1.0 M solution in DCM) (2.2 equiv, 22 mmol)

-

Base: Triethylamine ( Et3N ) or Pyridine, anhydrous (4.4 equiv, 44 mmol)

-

Solvent: Dichloromethane (DCM), anhydrous (25 mL)

Step-by-Step Methodology

Step 1: Apparatus Preparation & Substrate Solvation

-

Flame-dry a 100 mL two-neck round-bottom flask under vacuum and backfill with argon.

-

Causality: TiCl4 is exquisitely moisture-sensitive. Even trace water will hydrolyze the catalyst into insoluble TiO2 and HCl gas, halting the catalytic cycle[5].

-

-

Add anhydrous DCM (25 mL), Ethyl 4,4-dimethyl-3-oxohexanoate (10 mmol), and the aldehyde (11 mmol). Stir to achieve a homogeneous solution and cool to 0 °C using an ice bath.

Step 2: Lewis Acid Coordination 3. Syringe in the TiCl4 solution (22 mL, 1.0 M) dropwise over 10 minutes.

-

Causality & Validation: The coordination of titanium to the dicarbonyl is exothermic. A slight temperature spike and a shift to a pale yellow/orange color indicate successful complexation[4]. The excess TiCl4 also serves to activate the aldehyde carbonyl.

Step 3: Titanium Enolate Generation 4. Add the anhydrous Et3N (44 mmol) dropwise over 15–20 minutes via a syringe pump or addition funnel.

-

Causality & Validation: The base deprotonates the activated methylene. Critical visual cue: The solution will immediately transition to a deep, dark red or burgundy color. This color change is the definitive validation that the active titanium enolate has formed[5]. If the solution remains pale, moisture contamination has occurred, and the reaction must be aborted.

Step 4: Condensation and Dehydration 5. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 to 4 hours.

-

Causality: Warming provides the necessary activation energy for the nucleophilic attack of the hindered enolate onto the aldehyde, followed by the thermodynamically driven elimination of water (sequestered by the titanium species)[4].

-

Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the UV-active aldehyde spot disappears, replaced by a lower-Rf, highly conjugated product spot[1].

Step 5: Quenching & Purification 7. Quench the reaction carefully by pouring it into a beaker containing 50 mL of crushed ice and saturated aqueous NH4Cl . 8. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. 9. Purify the crude product via flash column chromatography (silica gel, Hexane/EtOAc gradient) to isolate the pure α,β -unsaturated β -keto ester[1].

Mechanistic Visualization

The following diagram maps the logical flow of the Lehnert modification, highlighting the critical intermediates that bypass the steric limitations of the substrate.

Fig 1. Mechanistic pathway of the TiCl4-mediated Knoevenagel condensation for hindered substrates.

Troubleshooting & Optimization

-

Formation of Michael Adduct Byproducts: If the unreacted enolate attacks the newly formed α,β -unsaturated product, Michael adducts will form[7]. Solution: Ensure the aldehyde is in a slight stoichiometric excess (1.1 to 1.2 equivalents) to guarantee complete consumption of the β -keto ester enolate[7].

-

Incomplete Dehydration (Aldol Adduct Isolation): If the intermediate β -hydroxy compound is isolated instead of the alkene, the elimination step failed. Solution: Ensure a full 2.2 equivalents of TiCl4 and 4.4 equivalents of base are used, as the titanium species must act as both a catalyst and a stoichiometric dehydrating agent[3].

-

E/Z Isomerization: Knoevenagel products from bulky β -keto esters often yield mixtures of E/Z isomers. If stereopurity is required, the isomers can typically be separated via careful silica gel chromatography due to the differing steric profiles of the bulky tert-pentyl group[6].

References

-

Knoevenagel Condensation Reaction Master Organic Chemistry URL:[Link][8]

-

TiCl4-promoted Condensation of Methyl Acetoacetate, Isobutyraldehyde, and Indole: A Theoretical and Experimental Study Physical Chemistry Chemical Physics (RSC) URL: [Link][4]

-

Knoevenagel kondensationen mit TiCl4/base-IV Tetrahedron (Semantic Scholar) URL:[Link][3]

-

Synthesis of β- and β,β-substituted Morita–Baylis–Hillman adducts using a two-step protocol Canadian Science Publishing URL: [Link][6]

-

TiCl4/Et3N-Promoted Three-Component Condensation between Aromatic Heterocycles, Aldehydes, and Active Methylene Compounds The Journal of Organic Chemistry (ACS Publications) URL: [Link][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Biocatalytic Asymmetric Reduction of Ethyl 4,4-dimethyl-3-oxohexanoate

Executive Summary & Mechanistic Rationale

Ethyl 4,4-dimethyl-3-oxohexanoate is a sterically demanding β -keto ester that serves as a high-value intermediate in the synthesis of complex chiral therapeutics. The conversion of this molecule to its corresponding chiral alcohol (Ethyl 3-hydroxy-4,4-dimethylhexanoate) requires exquisite stereocontrol.

While frequently mischaracterized in industry parlance as an "enzymatic resolution," this process is mechanistically a direct asymmetric reduction of a prochiral ketone , because the α -carbon ( −CH2− ) lacks a stereocenter. Traditional chemocatalytic methods, such as Noyori-type Ru-BINAP asymmetric hydrogenation, often yield poor enantiomeric excess (ee) and sluggish kinetics. This failure is caused by severe steric clashes between the bulky 4,4-dimethyl (tert-amyl equivalent) group and the transition metal's chiral ligands .

To overcome this, biocatalysis utilizing engineered Ketoreductases (KREDs) is deployed. Through directed evolution, modern KREDs possess expanded binding pockets capable of accommodating bulky aliphatic substitutions, enabling asymmetric reductions with >99% ee and near-quantitative conversion under mild, green-chemistry conditions .

System Architecture: Coupled Cofactor Regeneration

KREDs require a stoichiometric amount of the hydride donor NADPH. To make the process economically viable and thermodynamically favorable, the reaction is coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system. GDH oxidizes D-glucose to D-glucono-1,5-lactone, which spontaneously and irreversibly hydrolyzes into D-gluconic acid. This irreversible step provides a massive thermodynamic driving force, pushing the KRED-catalyzed equilibrium entirely toward the chiral alcohol product .

Fig 1. KRED-GDH coupled biocatalytic cycle for asymmetric reduction of beta-keto esters.

Experimental Design & Causality

A robust biocatalytic protocol is not merely a sequence of steps; it is a carefully balanced thermodynamic and kinetic system.

-

Solvent Engineering : Ethyl 4,4-dimethyl-3-oxohexanoate is highly lipophilic (LogP ~2.5). In purely aqueous buffers, it forms an intractable suspension, leading to severe mass-transfer limitations. Introducing 10% (v/v) Isopropyl Alcohol (IPA) creates a micro-biphasic system that solubilizes the substrate without stripping the essential hydration shell from the KRED enzyme .

-

Self-Validating pH Control : The continuous generation of gluconic acid will rapidly drop the pH. If the pH falls below 6.0, the KRED will denature. By employing an autotitrator to maintain a pH of 7.0 using 1M NaOH, the system becomes self-validating: the volume of NaOH consumed is directly proportional to the molar conversion of the substrate. When base consumption ceases, the reaction is complete.

Quantitative Data: Enzyme Screening

Selecting the correct enzyme architecture is critical. Wild-type enzymes generally fail against the steric bulk of the tert-amyl group, necessitating the use of engineered variants.

| Biocatalyst | Co-Solvent System | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

| Wild-Type KRED (L. kefir) | 5% DMSO | 12% | 45% | (3R) |

| Engineered KRED-101 | 10% Isopropanol | >99% | >99% | (3R) |

| Engineered KRED-105 | 10% Isopropanol | 98% | >99% | (3S) |

| ADH (C. parapsilosis) | 15% Butyl Acetate | 85% | 96% | (3S) |

Self-Validating Protocol: Step-by-Step Methodology

Phase 1: Preparation of the Biocatalytic Matrix

-

Prepare 1.0 L of 100 mM Potassium Phosphate buffer. Adjust to pH 7.0.

-

Add 2 mM MgSO4 to the buffer. Causality: Divalent magnesium ions stabilize the structural integrity of the KRED tetramer.

-

Dissolve 1.5 equivalents of D-Glucose (relative to the final substrate loading) into the buffer.

-

Add 1.0 g/L NADP+ , 10 g/L of GDH powder, and 5 g/L of the selected Engineered KRED (e.g., KRED-101 for the R-enantiomer).

Phase 2: Substrate Addition and Reaction Initiation

-

Dissolve 100 g of Ethyl 4,4-dimethyl-3-oxohexanoate in 100 mL of Isopropyl Alcohol (IPA).

-

Heat the aqueous biocatalytic matrix to 30°C in a jacketed reactor equipped with an overhead stirrer.

-

Add the substrate/IPA solution dropwise to the reactor over 30 minutes while maintaining agitation at 250 rpm to ensure a fine emulsion.

Phase 3: In-Process Monitoring & Control

-

Insert a calibrated pH probe linked to an autotitrator loaded with 1M NaOH.

-

Set the autotitrator to maintain pH 7.0 ± 0.1.

-

Self-Validation Check: Monitor the NaOH dosing curve. A linear uptake indicates zero-order kinetics (enzyme saturation). An asymptotic flattening of the curve indicates substrate depletion.

-

Once NaOH consumption plateaus (typically 12–18 hours), extract a 100 µL aliquot, quench with 900 µL ethyl acetate, centrifuge, and analyze the organic layer via Chiral GC to confirm >99% conversion and ee.

Phase 4: Downstream Processing (DSP)

-

Add 20 g of Celite to the reactor and stir for 15 minutes to agglomerate denatured proteins.

-

Filter the mixture through a sintered glass funnel to yield a clear biphasic filtrate.

-

Extract the aqueous filtrate with Ethyl Acetate ( 3×500 mL).

-

Wash the combined organic layers with saturated brine (300 mL) to remove residual glucose/gluconic acid.

-

Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield enantiopure Ethyl 3-hydroxy-4,4-dimethylhexanoate as a pale oil.

References

-

Zhang et al., "Enantioselective Transformations in the Synthesis of Therapeutic Agents", ACS Publications. [Link]

-

Patel, R.N., "Dynamic resolution and stereoinversion of secondary alcohols by chemo-enzymatic processes", ResearchGate. [Link]

-

"Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase", ResearchGate. [Link]

Technical Support Center: Optimizing the Synthesis of Ethyl 4,4-dimethyl-3-oxohexanoate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 4,4-dimethyl-3-oxohexanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to provide a framework for robust reaction optimization.

The synthesis of β-keto esters like Ethyl 4,4-dimethyl-3-oxohexanoate is a cornerstone of organic synthesis, yet it is often plagued by issues of low yield and competing side reactions. This document provides in-depth, experience-driven guidance in a practical question-and-answer format.

Section I: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when undertaking this synthesis.

Q1: What is the most common and reliable method for synthesizing Ethyl 4,4-dimethyl-3-oxohexanoate?

The most prevalent and logical approach is a Crossed Claisen Condensation . This reaction involves the base-mediated condensation of an enolizable ester with a non-enolizable ester.[1] For this specific target, the reaction would be between Ethyl Acetate (which can form an enolate) and Ethyl Pivalate (which cannot form an enolate due to the absence of α-hydrogens).

The core mechanism involves three key steps:

-

Enolate Formation: A strong base removes an α-hydrogen from ethyl acetate to form a nucleophilic enolate.

-

Nucleophilic Acyl Substitution: The ethyl acetate enolate attacks the carbonyl carbon of ethyl pivalate. An ethoxide leaving group is subsequently eliminated to form the β-keto ester.

-

Deprotonation of Product: The newly formed β-keto ester is more acidic than the starting ester. The base deprotonates it, forming a stabilized enolate. This final, irreversible deprotonation is the thermodynamic driving force for the entire reaction, pulling the equilibrium towards the product.[2][3] An acidic workup is required at the end to re-protonate this enolate and isolate the final product.[3]

Q2: My reaction yield is consistently below 40%. What are the most critical factors I should investigate first?

Low yields in a Claisen-type condensation typically stem from a few key areas. Before re-running the reaction, critically assess the following:

-

Base Selection and Handling: The choice of base is paramount. While sodium ethoxide (NaOEt) is the classic choice, stronger, non-nucleophilic bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) often provide higher yields by more effectively shifting the reaction equilibrium.[1][4]

-

Anhydrous Conditions: The presence of water or other protic impurities is highly detrimental. These impurities will quench the strong base and the reactive enolate, halting the reaction.[5]

-

Self-Condensation: The most significant side reaction is the self-condensation of ethyl acetate to form ethyl acetoacetate. This depletes your starting material and complicates purification.

-

Reaction Temperature: Temperature control is crucial. Enolate formation may require very low temperatures (e.g., -78 °C with LDA), while the condensation step may need to be warmed to proceed at a reasonable rate.[4]

Q3: My post-reaction analysis (TLC/GC) shows multiple spots/peaks close to my product. What are these impurities?

The most common impurity is Ethyl Acetoacetate , the product of ethyl acetate self-condensation.[4] Its formation is a competitive process that must be kinetically disfavored. Another possibility, though less common if the correct base is used, is a product resulting from transesterification if the alkoxide base does not match the alkyl group of the esters.

Additionally, β-keto esters like your product exhibit keto-enol tautomerism . These two forms can sometimes appear as distinct, broad, or streaking spots on a TLC plate or as separate peaks in a GC analysis, misleading you into thinking there is an impurity when there isn't.[6]

Q4: How can I effectively monitor the reaction's progress?